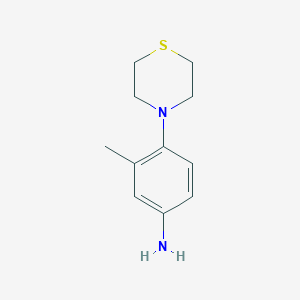

![molecular formula C8H6BrN3O2 B1372879 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-64-9](/img/structure/B1372879.png)

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Übersicht

Beschreibung

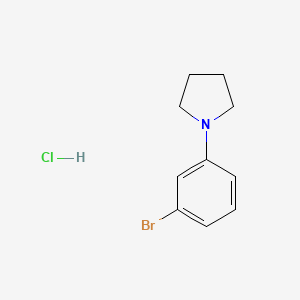

“6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1072944-64-9 . It has a molecular weight of 256.06 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H6BrN3O2 . Its InChI code is 1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 .

Physical and Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm³ . It has a molar refractivity of 54.4±0.5 cm³ . The compound has 5 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 63 Ų . The compound has a molar volume of 136.9±7.0 cm³ .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine and its derivatives have been extensively studied for their unique chemical properties, especially in the context of synthesis and reactivity. For instance, Vanelle, Szabo, and Crozet (2008) explored the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting the reactivity of different electrophile halides in these compounds (Vanelle, Szabo, & Crozet, 2008). Moreover, Castera-Ducros, Crozet, and Vanelle (2006) synthesized new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, using a Suzuki-Miyaura cross-coupling reaction (Castera-Ducros, Crozet, & Vanelle, 2006).

Structural Studies and Tautomerism

Research has also focused on the structural aspects and tautomerism of these compounds. For example, Clark and Curphey (1977) described the synthesis of various dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, which exhibit unusual tautomerism, offering insights into the structural dynamics of these molecules (Clark & Curphey, 1977). Tafeenko, Paseshnichenko, and Schenk (1996) conducted X-ray structural investigations on 2-phenylimidazo[1,2-a]pyridine and related salts, providing valuable information on the charge distributions and structural properties of these compounds (Tafeenko, Paseshnichenko, & Schenk, 1996).

Potential Biological Activity

Although the focus is on non-medical applications, it's notable that some derivatives have been investigated for potential biological activities. For instance, Cristalli, Franchetti, Grifantini, Vittori, Bordoni, and Geroni (1987) reported on the synthesis and antitumor activity of 1-deazaadenosine, a compound derived from a similar nitroimidazo-pyridine, showing significant in vitro activity against various leukemia cell lines (Cristalli et al., 1987).

Eigenschaften

IUPAC Name |

6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWPOCXNUADNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674772 | |

| Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-64-9 | |

| Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)

![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)

![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)

![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)